4-Methoxy-1(2h)-isoquinolinone
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-2H-isoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-9-6-11-10(12)8-5-3-2-4-7(8)9/h2-6H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVVDKFBWYVGPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CNC(=O)C2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity Profiling and Mechanistic Investigations of Isoquinolinone Derivatives Excluding Clinical Human Trials
Anticancer Research
Derivatives of the isoquinolin-1(2H)-one core structure have been a focal point of anticancer research due to their potent cytotoxicity against various human cancer cell lines. univ.kiev.uanih.gov Natural alkaloids containing this scaffold, such as narciprimine (B1239416) and narciclasine, have demonstrated significant anticancer properties, inspiring the development of synthetic analogs with improved activity. univ.kiev.ua Research has explored numerous substitution patterns on the isoquinolinone ring system to understand their impact on biological activity and to identify lead compounds for further development.
The anticancer effects of isoquinolinone derivatives are attributed to their ability to modulate multiple critical cellular processes, including the induction of programmed cell death, disruption of the cell division cycle, and interference with key enzymatic and signaling pathways that govern cell proliferation and survival.
A primary mechanism by which isoquinolinone derivatives eliminate cancer cells is through the induction of apoptosis, or programmed cell death. plos.orgnih.gov
Studies on 3-acyl isoquinolin-1(2H)-one derivatives have shown they can trigger the intrinsic (mitochondrial) apoptosis pathway. plos.orgnih.gov For instance, the compound designated as 4f was found to induce apoptosis in breast cancer cells (MCF-7 and MDA-MB-231) in a dose-dependent manner. plos.org This was confirmed by observing a decrease in the mitochondrial membrane potential, a key feature of early apoptosis. plos.org The molecular mechanism involves altering the balance of key regulatory proteins, specifically by increasing the expression of the pro-apoptotic protein Bax and decreasing the level of the anti-apoptotic protein Bcl-2. nih.gov This shift promotes the release of cytochrome c from the mitochondria, which in turn activates a cascade of cysteine proteases known as caspases. nih.govmdpi.comcellsignal.com In cells treated with compound 4f , researchers observed the activation of initiator caspase-9 and executioner caspases-3 and -7, along with the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.gov
| Protein Marker | Effect of Compound 4f | Cellular Role |
|---|---|---|
| Bax | Up-regulation | Pro-apoptotic |
| Bcl-2 | Down-regulation | Anti-apoptotic |
| Cleaved-caspase-9 | Activation | Initiator caspase |
| Cleaved-caspase-3 | Activation | Executioner caspase |
| Cleaved-caspase-7 | Activation | Executioner caspase |
| Cleaved-PARP | Activation | Apoptosis marker |
In addition to inducing apoptosis, isoquinolinone derivatives can inhibit cancer cell proliferation by causing cell cycle arrest, preventing cells from progressing through the stages of division. nih.govnih.gov
The 3-acyl isoquinolin-1(2H)-one derivative 4f has been demonstrated to arrest breast cancer cells in the G2 phase of the cell cycle. plos.orgnih.gov The transition from the G2 phase to the M (mitosis) phase is a critical checkpoint controlled by the cyclin-dependent kinase 1 (CDK1)/cyclin B complex. frontiersin.orgfrontiersin.org Treatment with compound 4f was shown to suppress the expression of the CDK1 protein in both MCF-7 and MDA-MB-231 cells, thereby preventing entry into mitosis and halting cell proliferation. nih.govnih.gov Similarly, the natural alkaloid erythraline, which contains an isoquinoline-related core, induces G2/M cell cycle arrest in SiHa cervical cancer cells. mdpi.com
| Compound | Cell Line | Phase of Arrest | Key Molecular Target |
|---|---|---|---|
| Compound 4f (3-acyl isoquinolin-1(2H)-one) | MCF-7, MDA-MB-231 (Breast Cancer) | G2 | CDK1 (suppression) |
| Erythraline | SiHa (Cervical Cancer) | G2/M | Not specified |
Isoquinolinone derivatives can directly target and inhibit the function of specific enzymes and protein kinases that are often dysregulated in cancer.
CDK4: Certain 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione derivatives have been identified as a novel class of potent and selective inhibitors of cyclin-dependent kinase 4 (CDK4). nih.govnih.gov CDK4, in complex with cyclin D1, plays a crucial role in the G1 phase of the cell cycle, and its aberrant regulation is a hallmark of many cancers. nih.gov These isoquinoline (B145761) derivatives were found to selectively inhibit CDK4 over other CDKs like CDK1 and CDK2. nih.gov
Topoisomerase: The indenoisoquinoline scaffold represents a significant class of non-camptothecin Topoisomerase I (Top1) inhibitors. nih.govnih.gov These compounds stabilize the Top1-DNA cleavage complex, which ultimately leads to lethal DNA strand breaks during replication. nih.govnih.gov Additionally, some natural isoquinoline alkaloids, such as berberrubine, are known to inhibit Topoisomerase II by stabilizing the enzyme-DNA complex. nih.gov
AKR1C3: Aldo-keto reductase 1C3 (AKR1C3) is an enzyme implicated in the development of hormone-dependent cancers and chemotherapy resistance. nih.gov A study of nineteen isoquinoline alkaloids identified stylopine as the most potent inhibitor of the AKR1C3 enzyme among the tested compounds. nih.gov Stylopine demonstrated the ability to inhibit the AKR1C3-mediated reduction of the chemotherapy drug daunorubicin (B1662515) in intact cells, suggesting its potential to overcome drug resistance. nih.govresearchgate.net
EGFR Kinase: While many inhibitors target the related quinazoline (B50416) core, isoquinoline moieties have been used to develop selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) family. mdpi.comnih.gov A series of isoquinoline-tethered quinazoline derivatives demonstrated significantly improved selectivity for HER2 (a member of the EGFR family) over EGFR itself, when compared to the dual inhibitor lapatinib. nih.govrsc.org The isoquinoline structure played a key role in achieving this enhanced selectivity and potent cellular activity against HER2-dependent cancer cells. nih.gov
The proliferation and survival of cancer cells are heavily dependent on aberrant signaling pathways. Isoquinolinone derivatives have been shown to interfere with these critical communication networks within the cell.
The mitogen-activated protein kinase (MAPK) pathway, which includes key proteins like MEK1/2 and Erk1/2, is a significant signaling cascade involved in cell proliferation and apoptosis. plos.org Research has confirmed that the 3-acyl isoquinolin-1(2H)-one derivative 4f inhibits the phosphorylation of p38 and Erk1/2, as well as the upstream kinase MEK1/2, in breast cancer cells. plos.orgnih.gov This inhibition of the MEK/ERK and p38 MAPK pathways is another mechanism contributing to the compound's ability to promote apoptosis. plos.org Other isoquinoline derivatives, such as berberine, have also been associated with the modulation of MAPK and PI3K/AKT signaling pathways. mdpi.com
Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of the isoquinolinone scaffold. These studies involve synthesizing a series of analogs with systematic structural modifications and evaluating their effects on cytotoxicity.
For 3-substituted isoquinolin-1-ones, the nature of the substituent at the 3-position is critical. Studies have shown that introducing an aryl group, such as a phenyl or biphenyl (B1667301) ring, at this position can confer potent anticancer activity. nih.govkoreascience.kr For example, 3-Biphenyl-N-methylisoquinolin-1-one was identified as a highly potent compound against five different human cancer cell lines. nih.gov
Modifications at the N-2 position also significantly influence activity. N-alkylation can impact potency, as seen with the N-methyl group in the aforementioned biphenyl derivative. nih.gov
Substitutions on the isoquinoline core itself are also important. For 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones that inhibit CDK4, an aryl or heteroaryl substituent at the C-6 position was found to enhance inhibitory activity. nih.gov In studies of 3-aminoisoquinolin-1(2H)-ones, the most effective compounds were those with a thiazolyl or pyrazolyl substituent at the 3-amino group and no substituents at the C-4 position of the isoquinoline ring. univ.kiev.ua The presence of a methoxy (B1213986) group, a common substituent in natural products, is also known to promote cytotoxic activity in various classes of anticancer compounds by increasing lipophilicity and facilitating interactions with target proteins. mdpi.com
| Position of Substitution | Favorable Substituent/Feature | Impact on Activity |
|---|---|---|
| C-3 | Aryl groups (e.g., Phenyl, Biphenyl) | Potent cytotoxicity |
| N-2 | Methyl group | Enhanced potency in some derivatives |
| C-6 | Aryl or Heteroaryl group | Enhanced CDK4 inhibition |
| 3-Amino group | Thiazolyl or Pyrazolyl groups | Increased anticancer activity |
| C-4 | Unsubstituted | Favorable for 3-amino derivatives |
Structure-Activity Relationship (SAR) Studies for Anticancer Potential
Influence of Methoxy Substitution on Cytotoxicity
The placement and presence of methoxy (-OCH₃) groups on the isoquinolinone framework play a critical role in modulating the cytotoxic and antiproliferative activity of these compounds. Research into 3-arylisoquinolinones has revealed a dramatic difference in activity based on the substituent's position on the appended aryl ring.
One study demonstrated that compounds with a methoxy substituent at the meta position of the 3-aryl ring exhibited significant growth inhibition in cancer cell lines, with IC₅₀ values in the sub-micromolar range (0.4–0.8 μM). nih.gov In stark contrast, the corresponding derivative with a para-methoxy substituent was largely inactive, showing IC₅₀ values greater than 50 μM. nih.gov This represents a several hundred-fold increase in potency, underscoring the profound impact of substituent placement. nih.govacs.org The enhanced activity of the meta-substituted compound was linked to its ability to bind to the colchicine-binding pocket of tubulin, thereby disrupting microtubule dynamics, inducing G2/M cell cycle arrest, and ultimately leading to apoptosis. nih.gov The para-substituted analogue was unable to effectively occupy a key subpocket within the tubulin binding site, explaining its significantly lower activity. nih.govacs.org
This highlights a key principle in the structure-activity relationship (SAR) of this class: subtle changes in molecular geometry, dictated by the position of functional groups like the methoxy group, can dramatically alter the compound's interaction with biological targets and, consequently, its cytotoxic potential.
Table 1: Influence of Methoxy Group Position on Cytotoxicity of 3-Arylisoquinolinones
| Compound Structure | Substituent Position | IC₅₀ (μM) | Key Finding |
|---|---|---|---|
| 3-(meta-methoxyphenyl)isoquinolinone derivative | meta | 0.4 - 0.8 | Significant growth inhibition; binds effectively to tubulin. nih.gov |
Impact of Functional Groups and Substituents on Biological Response
The biological activity of isoquinoline derivatives is highly tunable through the introduction of various functional groups and substituents. nuph.edu.uareachemchemicals.com The core isoquinoline structure serves as a versatile scaffold, and modifications can lead to a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govdntb.gov.ua
SAR studies have consistently shown that both electron-donating and electron-withdrawing groups can play a vital role in modulating the biological potential of these compounds. nuph.edu.ua For example, in the context of antibacterial pyrimido-isoquinolin-quinones, properties such as hydrophobicity, steric bulk, and the electronic nature of substituents are key determinants of activity. mdpi.com
Specific examples of influential functional groups include:
Halogens: The introduction of fluorine or chlorine atoms can significantly enhance biological activity. In one series of 3-arylisoquinolinones, a meta-fluoro substituent resulted in a compound with potent antiproliferative and antiangiogenic properties. nih.govacs.org Similarly, chlorinated derivatives of 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines (THIQs) exhibited the greatest antifungal activity in their series. nih.gov
Aryl Groups: The nature and substitution pattern of aryl groups attached to the isoquinoline core are critical. As noted previously, the position of substituents on a 3-aryl ring dictates cytotoxic potency. nih.gov
Fused Rings: Creating fused heterocyclic systems can generate novel activities. For instance, fused isoxazoline/isoxazolidine (B1194047) isoquinolinones have shown promising antifungal activity. nih.gov Tricyclic isoquinoline derivatives have also been identified with antibacterial properties against Gram-positive pathogens. scilit.com
These findings collectively demonstrate that the isoquinoline framework is a privileged structure in medicinal chemistry, where targeted modifications of functional groups can optimize interactions with biological targets to achieve a desired therapeutic effect. nih.govresearchgate.net
Antimicrobial Research
Isoquinoline derivatives have been extensively investigated for their potential to combat a wide range of microbial pathogens.
Antibacterial Activity and Mechanisms
Derivatives of the isoquinoline scaffold have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, including challenging multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov
A novel class of pyrimido-isoquinolin-quinones has been developed with potent activity against MRSA. nih.gov Quantitative structure-activity relationship (QSAR) studies on these compounds revealed that their antibacterial efficacy is explained by the steric, electronic, and hydrogen-bond acceptor properties of the various substituents. nih.gov Some of these derivatives showed activity in the low microgram per milliliter range (2 to 32 µg/mL). nih.gov
Other synthetic isoquinoline derivatives have also shown promise. A series of tricyclic isoquinoline compounds were found to have antibacterial properties against S. aureus, Streptococcus pneumoniae, and Enterococcus faecium, with MIC values as low as 16 µg/mL for the most active compound against S. aureus. mdpi.com Additionally, functionalized 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, particularly those with halogenated phenyl and phenethyl carbamate (B1207046) groups, exhibited remarkable broad-range bactericidal activity. nih.gov
Mechanistic insights suggest that these compounds can act through various pathways. Some derivatives are believed to function as inhibitors of essential bacterial enzymes like tyrosyl-tRNA synthetase (TyrRS), a mechanism suggested by molecular docking studies. researchgate.net
Table 2: Antibacterial Activity of Selected Isoquinoline Derivatives
| Compound Class | Target Organism(s) | Activity Range (MIC) | Reference |
|---|---|---|---|
| Pyrimido-isoquinolin-quinones | Gram-positive pathogens (inc. MRSA) | 2 - 32 µg/mL | nih.gov |
| Tricyclic Isoquinolines | S. aureus, S. pneumoniae, E. faecium | 16 - 128 µg/mL | mdpi.com |
Antifungal Activity
The isoquinoline core is also a valuable template for the development of novel antifungal agents. nih.gov Researchers have successfully designed and synthesized derivatives with potent activity against a spectrum of fungal pathogens, including both human and plant pathogens like Aspergillus niger, Candida albicans, and Physalospora piricola. nih.govjlu.edu.cnresearchgate.net
One promising mechanism of action for these compounds is the inhibition of ergosterol (B1671047) biosynthesis. nih.gov Ergosterol is a vital component of the fungal cell membrane, and its pathway is a well-established target for antifungal drugs. nih.govmdpi.com Certain plant-derived isoquinoline alkaloids have been identified as potent inhibitors of this pathway, reducing the amount of ergosterol in the cell without affecting other components like 1,3-β-glucan. nih.govhkbu.edu.hk
Synthetic efforts have also yielded potent antifungal agents. A series of novel pyrazino[2,1-a]isoquinolin derivatives showed strong inhibitory activities against several pathogenic fungi, with some compounds being more effective than the commercial drug fluconazole (B54011) against certain strains, such as Aspergillus fumigatus. sioc-journal.cn Another study involving the introduction of a diphenyl ether fragment into a 3,4-dihydroisoquinoline (B110456) skeleton produced compounds with inhibition rates as high as 93% against certain plant pathogens. jlu.edu.cnresearchgate.net Fused heterocyclic systems, such as isoxazole (B147169) and isoxazolidine isoquinolinones, have also been evaluated and found to exhibit promising antifungal activity. nih.gov
Anti-HIV Activity
The isoquinoline scaffold has emerged as a valuable framework for designing inhibitors that target different stages of the HIV-1 lifecycle. nuph.edu.uaresearchgate.net These derivatives have shown potential by acting on key viral enzymes that are essential for replication.
HIV-1 Integrase Inhibition: One major target is HIV-1 integrase (IN), an enzyme responsible for inserting the viral DNA into the host cell's genome. nih.govnih.gov A series of compounds possessing an isoquinoline ring system were developed as allosteric HIV-1 integrase inhibitors (ALLINIs). nih.govnih.gov The lead compound from this series was shown to bind at the integrase dimer interface, promoting the formation of inactive, higher-order protein multimers. nih.gov Significantly, this compound was potent against an HIV-1 variant with the A128T mutation in integrase, which confers resistance to some other classes of inhibitors. nih.govnih.gov Other research has focused on designing N-hydroxyisoquinoline derivatives as potential dual inhibitors of both HIV-1 integrase and the RNase H domain of reverse transcriptase. mdpi.com
Ribonuclease H (RNase H) Inhibition: The RNase H function of the HIV-1 reverse transcriptase (RT) is another critical and underexploited drug target. nih.govnih.govresearchgate.netmdpi.com This enzymatic domain is responsible for degrading the viral RNA strand from the RNA/DNA hybrid during reverse transcription. nih.gov Rationally designed isoquinolinone derivatives have been developed as selective inhibitors of RNase H. nih.govresearchgate.net These compounds, based on a quinolinone scaffold, were found to be active against RNase H at micromolar concentrations and work by coordinating with the magnesium cofactor in the enzyme's active site. nih.govresearchgate.net
Other isoquinoline derivatives have been synthesized to target the interaction between the viral Tat protein and the TAR RNA element, another crucial process for viral replication. researchgate.net
Table 3: Anti-HIV Targets of Isoquinoline Derivatives
| Compound Class | Viral Target | Mechanism of Action |
|---|---|---|
| Isoquinoline Analogues | HIV-1 Integrase (IN) | Allosteric inhibition, promotion of inactive multimers. nih.govnih.gov |
| N-hydroxyisoquinolines | HIV-1 Integrase and RNase H | Dual inhibition of enzymatic activity. mdpi.com |
| Quinolinonyl Non-Diketo Acids | HIV-1 Reverse Transcriptase (RNase H domain) | Active site inhibition via metal chelation. nih.govresearchgate.net |
SAR for Antimicrobial Efficacy
The antimicrobial efficacy of isoquinoline derivatives is governed by distinct structure-activity relationships (SAR). The core isoquinoline nucleus is considered a fundamental requirement for activity, as its replacement often leads to a significant loss of potency. researchgate.net
Key SAR observations for antibacterial and antifungal activity include:
Core Structure: The isoquinoline ring system is generally essential for activity. researchgate.net
Substituents on the Isoquinoline Ring: The type and position of substituents are critical. For example, in a study of 1-pentyl-6,7-dimethoxy-THIQs, halogenated ester and carbamate derivatives displayed the most potent bactericidal effects, while chlorinated derivatives showed the best antifungal activity. nih.gov
Nitrogen Atom Modifications: The nature of the nitrogen atom in the heterocyclic ring is important. The presence of a quaternary nitrogen has been shown to play a role in increasing the antibacterial and antifungal activity of certain isoquinoline alkaloids. researchgate.net Modification at the N-position of the isoquinoline ring has also been found to improve antifungal potency. researchgate.net
Fused Moieties: The addition of other ring systems can enhance activity. Introducing a diphenyl ether fragment or creating fused pyrazino or isoxazole ring systems has yielded compounds with high antifungal inhibition rates. nih.govjlu.edu.cnsioc-journal.cn
For quinone-based derivatives like pyrimido-isoquinolin-quinones, antibacterial activity is strongly correlated with steric, electronic, and hydrogen-bond acceptor properties, which can be fine-tuned through rational design based on QSAR models. mdpi.comnih.gov These studies collectively provide a roadmap for the future design of more potent and specific antimicrobial agents based on the versatile isoquinoline scaffold.
Neurobiological and Neuroprotective Research
Derivatives of isoquinoline have been a subject of significant interest in neurobiological research due to their structural similarities to endogenous neurochemicals and their ability to interact with various components of the nervous system.
Enzyme Inhibition in the Nervous System (e.g., Acetylcholinesterase, Butyrylcholinesterase)
A key strategy in the symptomatic treatment of neurodegenerative conditions like Alzheimer's disease involves the inhibition of cholinesterases, enzymes that break down the neurotransmitter acetylcholine. Several isoquinoline alkaloids have demonstrated notable inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Rese nih.govnih.govarch has shown that the quaternary nitrogen in some isoquinoline alkaloids plays a significant role in binding to these enzymes. Howev researchgate.neter, tertiary alkaloids are also of great interest due to their potential to cross the blood-brain barrier. Studi researchgate.netes on monomeric 1-benzylisoquinolines, which are structural components of more complex bisbenzylisoquinoline alkaloids, have been conducted to explore their potential as AChE inhibitors.
Spec nih.govific isoquinoline alkaloids isolated from Corydalis cava have been tested for their inhibitory effects on human AChE and BChE. Among the tested compounds, (+)-Canadine was identified as the most potent AChE inhibitor, while (±)-corycavidine and (+)-bulbocapnine were effective inhibitors of BChE.
Ta researchgate.netble 1: Cholinesterase Inhibitory Activity of Selected Isoquinoline Alkaloids
researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net| Compound | Enzyme | IC₅₀ (µM) | Source |
|---|---|---|---|
| (+)-Canadine | AChE | 12.4 ± 0.9 | |
| (+)-Canadaline | AChE | 20.1 ± 1.1 | |
| (±)-Corycavidine | BChE | 46.2 ± 2.4 | |
| (+)-Bulbocapnine | BChE | 67.0 ± 2.1 | |
| (+)-Canadaline | BChE | 85.2 ± 3.2 |
Interaction with Neurotransmitter Systems and Receptors
The neurobiological effects of isoquinolinone derivatives extend beyond enzyme inhibition to direct interactions with neurotransmitter receptors. Certain synthetic analogs of isoquinoline alkaloids have been identified as promising agents that modulate the activity of dopaminergic and serotonergic systems.
One biomedpharmajournal.orgarea of investigation has been the N-methyl-D-aspartate (NMDA) receptor, where isoquinoline derivatives have shown antagonist activity, which may contribute to neuronal survival. Addit nih.govionally, a novel series of 2,6-disubstituted (3H)-quinazolin-4-one derivatives, which share structural similarities with isoquinolinones, were found to act as negative allosteric modulators of the metabotropic glutamate (B1630785) receptor 7 (mGlu7). One s nih.govuch compound, ALX-171, reversed behaviors in animal models relevant to schizophrenia by interacting with the glutamatergic system.
#### nih.gov 3.3.3. SAR for Neurobiological Effects
The relationship between the chemical structure of isoquinoline derivatives and their biological activity (SAR) is crucial for optimizing their therapeutic potential. For c nuph.edu.uaholinesterase inhibition, the presence of hydroxyl and methoxyl groups, as well as a cationic nitrogen in a heterocyclic system, can influence the inhibitory potential. The l mdpi.comength of a methylene (B1212753) side chain and the substitution pattern on the N-phenyl ring have been shown to be closely related to the cholinesterase inhibitory potency of certain quinoline (B57606) derivatives, a structurally related class of compounds. Speci mdpi.comfically, a two-methylene linker between the quinoline and morpholine (B109124) moieties resulted in better AChE inhibition compared to longer linkers.
In t mdpi.comhe context of mGlu7 receptor modulation, the orientation of aromatic fragments at the C-2 and C-6 positions of a 3-methyl-quinazolin-4-one core is dependent on ortho substituents, and these rings mutually influence their arrangement, which in turn affects activity. These nih.gov findings highlight that specific structural modifications can be made to the core isoquinoline structure to enhance desired neurobiological activities.
nih.gov3.4. Anti-inflammatory and Analgesic Research
Isoquinoline and isoquinolinone derivatives have been extensively studied for their potential to combat inflammation and pain, demonstrating significant activity in a variety of preclinical models.
Anti-inflammatory and Analgesic Research
In Vitro and In Vivo Anti-inflammatory Assessments
The anti-inflammatory properties of isoquinolinone derivatives are often attributed to their ability to modulate key inflammatory pathways. In vitro studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages have shown that these compounds can inhibit the production of pro-inflammatory mediators.
For nih.govinstance, berberine, an isoquinoline alkaloid, has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS). This nih.govis achieved, in part, by inhibiting the NF-κB signaling pathway.
In v nih.govivo assessments have corroborated these in vitro findings. A study on 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride demonstrated a pronounced anti-inflammatory effect in a formalin-induced paw edema model in rats, with one dose showing an effect 3.3 times greater than that of the reference drug, diclofenac (B195802) sodium.
Ta biomedpharmajournal.orgble 2: In Vitro Anti-inflammatory Activity of Isoquinoline Derivatives
nih.govnih.govplos.org| Compound/Extract | Model | Effect | Mechanism | Source |
|---|---|---|---|---|
| Berberine | LPS-stimulated macrophages | Inhibition of TNF-α, COX-2, iNOS | Inhibition of NF-κB signaling pathway | |
| Methyl derivatives of flavanone | LPS-stimulated RAW264.7 macrophages | Inhibition of NO production | Modulation of proinflammatory cytokine production (IL-1β, IL-6, TNF-α) | |
| 17-O-Acetylacuminolide | LPS-stimulated RAW264.7 macrophages | Inhibition of TNF-α release (IC₅₀ of 2.7 µg/mL) | Inhibition of IKKβ activity, prevention of NF-κB translocation |
Analgesic Activities in Animal Models
The analgesic potential of isoquinoline derivatives has been evaluated in various animal models of pain. These uaeh.edu.mx models help to distinguish between centrally and peripherally acting analgesics.
In a thermal pain model (hot plate test), 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride showed high analgesic activity by significantly increasing the pain sensitivity threshold. At a biomedpharmajournal.orgdose of 0.5 mg/kg, its analgesic activity was reported to be two times higher than that of metamizole (B1201355) sodium and acetylsalicylic acid. In a biomedpharmajournal.orgchemical-induced pain model (acetic acid writhing test), this same compound also demonstrated a significant reduction in writhing responses, indicating peripheral analgesic effects.
Anot biomedpharmajournal.orgnih.govher study on a crude extract and an isolated compound (3',4',7,8-tetrahydroxy-3-methoxyflavone) from Pistacia chinensis showed significant, dose-dependent analgesic effects in a thermal-induced pain model, suggesting central analgesic potential.
Ta researchgate.netble 3: Analgesic Activity of an Isoquinoline Derivative in Animal Models
biomedpharmajournal.orgbiomedpharmajournal.orgresearchgate.netresearchgate.net| Compound | Animal Model | Key Finding | Source |
|---|---|---|---|
| 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | Hot Plate Test (mice) | Increased pain threshold by 147.1% at 0.5 mg/kg | |
| 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | Acetic Acid Writhing Test (mice) | Demonstrated significant analgesic effect | |
| Pistacia chinensis extract | Thermal-induced pain model | Prolonged latency time (21.98 seconds) at 100 mg/kg | |
| 3',4',7,8-tetrahydroxy-3-methoxyflavone | Thermal-induced pain model | Elevated latency time (24.11 seconds) at 15 mg/kg |
SAR for Anti-inflammatory and Analgesic Properties
The isoquinoline and isoquinolinone scaffolds are recognized as important pharmacophores in the development of new anti-inflammatory and analgesic agents. nih.govbiomedpharmajournal.org Structure-activity relationship (SAR) studies have revealed key structural features that modulate these activities.
Research into novel chiral pyrazolo-isoquinoline derivatives has shown that these compounds can suppress the expression of inducible nitric oxide synthase (iNOS), a key inflammatory enzyme. nih.gov In-vivo studies using a xylene-induced ear edema model in mice demonstrated that specific derivatives could significantly inhibit swelling. nih.gov For instance, one model compound exhibited 64.4% inhibition at a 10 mg/kg concentration, an activity comparable to the reference drug celecoxib. nih.gov SAR studies on this series of derivatives helped to identify the essential pharmacophoric elements for this activity. nih.gov
Similarly, studies on 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives have identified compounds with pronounced analgesic and anti-inflammatory effects. One such derivative, 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, demonstrated high analgesic activity in thermal pain models, significantly exceeding that of reference drugs. biomedpharmajournal.org In a formalin-induced arthritis model, this compound's anti-inflammatory effect at a 0.5 mg/kg dose was found to be 3.3 times higher than that of diclofenac sodium. biomedpharmajournal.org
Investigations into the broader class of quinoline alkaloids have also contributed to the understanding of SAR for anti-inflammatory properties. Certain quinoline alkaloids isolated from Zanthoxylum avicennae have been shown to significantly suppress the gene expression and secretion of pro-inflammatory cytokines such as IL-1β and IL-6 in lipopolysaccharide-stimulated macrophages. researchgate.net Related heterocyclic systems, such as quinazolinones, have also been reported to possess anti-inflammatory and analgesic properties, with some derivatives showing significant analgesic activity in acetic acid-induced writhing tests in mice. mediresonline.org
Table 1: Anti-inflammatory and Analgesic Activity of Selected Isoquinoline Derivatives
| Compound Class | Specific Derivative/Modification | Observed Activity | Reference |
|---|---|---|---|
| Chiral Pyrazolo-isoquinoline | Model compound 7h | 64.4% inhibition of ear edema in mice (10 mg/kg) | nih.gov |
| Tetrahydroisoquinoline | 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline HCl | Analgesic activity 2x higher than metamizole sodium; Anti-inflammatory effect 3.3x higher than diclofenac sodium | biomedpharmajournal.org |
| Quinoline Alkaloid | Compound from Zanthoxylum avicennae | Significant suppression of IL-1β and IL-6 expression | researchgate.net |
| Quinazolinone | Various derivatives | Significant analgesic activity (74.67 - 83.80% inhibition) in mice | mediresonline.org |
Antimalarial and Anti-dengue Research
The isoquinoline framework is a key structural motif in a variety of alkaloids with a broad spectrum of biological activities, including antiparasitic and antiviral properties. nih.gov This has prompted significant research into isoquinolinone derivatives as potential therapeutic agents against parasitic diseases like malaria and viral infections such as dengue fever. nih.govresearchgate.net
Activity against Parasitic Strains (e.g., Plasmodium falciparum)
Several studies have demonstrated the potential of isoquinoline and related heterocyclic derivatives as antimalarial agents. A novel series of 4-cyano-3-methylisoquinoline (B179422) compounds was synthesized and shown to potently inhibit the growth of both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. researchgate.net
The broader class of marinoquinoline derivatives is known for its biological activity against Plasmodium. mdpi.com In one study, these derivatives displayed inhibitory activity against the ring forms of P. falciparum with IC50 values ranging from 0.6 to 0.039 µM. mdpi.com Indoloquinoline alkaloids, such as cryptolepine, have also served as lead compounds for new antimalarial agents. nih.govresearchgate.net
In the context of anti-dengue research, while direct studies on 4-Methoxy-1(2h)-isoquinolinone are limited, related compounds have shown promise. Lycorine (B1675740), a natural plant alkaloid with a related structure, has demonstrated antiviral activities against flaviviruses. researchgate.net A series of synthesized lycorine derivatives were assayed for their inhibition of the dengue virus (DENV) in cell cultures, with 1-acetyllycorine exhibiting the most potent anti-DENV activity (EC50 = 0.4 µM) and a high selectivity index of over 750. researchgate.net Furthermore, certain quinazolinone compounds have been identified as novel, potent antiviral agents against both Zika and Dengue viruses. nih.gov
Table 2: In Vitro Activity of Isoquinoline and Related Derivatives against P. falciparum and Dengue Virus
| Compound Class | Target Organism | Activity Metric (IC50/EC50) | Reference |
|---|---|---|---|
| Marinoquinoline Derivatives | P. falciparum (ring forms) | 0.039 - 0.6 µM | mdpi.com |
| 2-methyl-beta-carboline | P. falciparum K1 strain | 0.45 µM | nih.govresearchgate.net |
| 1-Acetyllycorine | Dengue Virus (DENV) | 0.4 µM | researchgate.net |
| 2-Oxolycorine | Dengue Virus (DENV) | 0.5 µM | researchgate.net |
SAR for Antiparasitic Activity
For marinoquinoline derivatives, which have shown activity against apicomplexan parasites like Plasmodium and Toxoplasma gondii, SAR studies have been initiated. mdpi.com Initial findings suggest that specific substitutions can influence both potency and selectivity. While a quantitative structure-activity relationship (QSAR) study has facilitated the discovery of marinoquinoline analogs with enhanced antiplasmodial potency, further work is needed to optimize activity against other parasites. mdpi.com The capability of certain isoquinoline alkaloids to bind DNA, particularly in AT-enriched regions of the small groove, has also been explored as a potential mechanism contributing to their antiparasitic effects. researchgate.net
Other Therapeutic Potentials (e.g., Enzyme Inhibition beyond Primary Targets)
Derivatives of the isoquinolinone scaffold have been investigated as inhibitors of various enzymes, indicating a broad therapeutic potential beyond their primary antimicrobial or anti-inflammatory targets.
Phosphodiesterase (PDE) Inhibition: An isoquinolone derivative, T-1032, was identified as a novel, potent, and selective inhibitor of cGMP-binding cGMP-specific phosphodiesterase (PDE5). nih.gov It competitively inhibited PDE5 with a very low IC50 value of 1.0 nM and a Ki of 1.2 nM. nih.gov The compound showed high selectivity for PDE5 over other PDE isozymes (PDE1, PDE2, PDE3, and PDE4), for which IC50 values were greater than 1 µM. nih.gov
Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition: A series of newly synthesized isoquinolinone derivatives have been characterized as powerful PARP-1 inhibitors. doi.org Thieno[2,3-c]isoquinolin-5-one (TIQ-A) and its 5-methoxy derivative displayed submicromolar inhibitory activity with IC50 values of 0.45 µM and 0.21 µM, respectively. doi.org This inhibitory activity was correlated with neuroprotective effects in an in vitro model of cerebral ischemia. doi.org
Other Enzyme Targets: Substituted isoquinoline and isoquinolinone derivatives have also been developed as inhibitors of Rho-kinase, an enzyme implicated in cardiovascular diseases. google.com Additionally, certain quaternary isoquinoline alkaloids, such as palmatine (B190311) and berberine, have been shown to act as non-competitive inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in inflammation and hypertension, with IC50 values in the micromolar range. mdpi.com
Table 3: Enzyme Inhibitory Activity of Selected Isoquinolinone Derivatives
| Enzyme Target | Derivative | Activity (IC50 / Ki) | Reference |
|---|---|---|---|
| PDE5 | T-1032 | IC50 = 1.0 nM; Ki = 1.2 nM | nih.gov |
| PDE6 | T-1032 | IC50 = 28 nM | nih.gov |
| PARP-1 | Thieno[2,3-c]isoquinolin-5-one (TIQ-A) | IC50 = 0.45 µM | doi.org |
| PARP-1 | 5-Methoxy TIQ-A | IC50 = 0.21 µM | doi.org |
| Soluble Epoxide Hydrolase (sEH) | Palmatine | IC50 = 29.6 µM | mdpi.com |
| Soluble Epoxide Hydrolase (sEH) | Berberine | IC50 = 33.4 µM | mdpi.com |
| Rho-Kinase | Various substituted isoquinolinones | Inhibitory Activity Demonstrated | google.com |
Computational Chemistry and Molecular Modeling of Isoquinolinone Compounds
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). youtube.com This technique is instrumental in drug discovery for elucidating how a ligand, such as an isoquinolinone derivative, might interact with a biological target at the atomic level. youtube.com
Docking simulations for various isoquinoline (B145761) derivatives have been performed to explore their binding modes with several protein targets. For instance, in a study of dihydroisoquinoline derivatives as potential anticancer agents, docking simulations were used to understand the binding mode of a lead compound within the active site of leucine (B10760876) aminopeptidase (B13392206) (LAP). nih.gov The simulation revealed that the compound could form crucial hydrogen bonds with specific amino acid residues (Gly362) and coordinate with zinc ions, which is considered essential for its inhibitory activity. nih.gov
Similarly, to understand the interactions of novel isoquinoline-1,3-dione derivatives with cyclin-dependent kinase 4 (CDK4), Surflex-Dock was employed. plos.org The crystal structure of CDK4 was retrieved from the Protein Data Bank (PDB code: 1GIH) to serve as the receptor for the docking study. plos.orgplos.org The results of these docking studies provided a basis for understanding the structure-activity relationships and were consistent with 3D-QSAR contour maps. plos.org In another study, newly designed 4-Amino-3-(isoquinolin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine derivatives were docked into the PI3-K/mTOR protein, with several compounds showing strong binding affinities. nih.gov
These studies demonstrate the power of molecular docking to visualize and analyze the interactions between isoquinolinone-based ligands and their protein targets, providing a rational foundation for inhibitor design.
Table 1: Examples of Molecular Docking Studies on Isoquinolinone Derivatives
| Derivative Class | Protein Target | Key Findings |
|---|---|---|
| Dihydroisoquinolines | Leucine aminopeptidase (LAP) | Formation of hydrogen bonds with Gly362 and coordination of zinc ions were identified as key for inhibitory activity. nih.gov |
| Isoquinoline-1,3-diones | Cyclin-Dependent Kinase 4 (CDK4) | Docking results aligned with 3D-QSAR models, clarifying the binding mode within the ATP pocket. plos.orgplos.org |
| 4-Amino-3-(isoquinolin-4-yl)-1H-pyrazolo[3,4-d]pyrimidines | PI3-K/mTOR | Several designed derivatives exhibited high binding affinities, suggesting potential as dual inhibitors. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orglongdom.org These models are a cornerstone of medicinal chemistry, used to predict the activity of new compounds and to optimize lead structures for improved potency and selectivity. wikipedia.orgsrmist.edu.in QSAR analyses for isoquinoline derivatives have been pivotal in identifying the key physicochemical and structural features that govern their biological effects. nih.govrawdatalibrary.netjapsonline.com
2D-QSAR models utilize descriptors calculated from the two-dimensional representation of a molecule, such as lipophilicity (log P), electronic parameters (Hammett constants), and steric parameters (Taft's constant). srmist.edu.in These models are valuable for understanding the influence of various substituents on a common molecular scaffold.
For example, a QSAR study on methcathinone (B1676376) analogues correlated neurochemical and behavioral effects with steric (Es), electronic (σp), and lipophilic (πp) parameters of substituents. nih.gov While this study was not on isoquinolinones, it exemplifies the 2D-QSAR approach of using fundamental physicochemical descriptors. In a more relevant study, a 2D-QSAR model was developed for quinoline (B57606) derivatives against Plasmodium falciparum, which showed good statistical distribution and predictive capacity, in some aspects outperforming 3D models. nih.gov The development of such models involves establishing a mathematical equation of the form: Activity = f(physicochemical properties) + error. wikipedia.org
Three-dimensional QSAR (3D-QSAR) methods provide a more detailed analysis by considering the 3D properties of molecules. nih.gov Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are the most widely used 3D-QSAR techniques. nih.govslideshare.net These methods involve aligning a series of active molecules and calculating their steric and electrostatic (in CoMFA) fields, with CoMSIA additionally considering hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.govslideshare.netyoutube.com
Several 3D-QSAR studies have been successfully applied to isoquinolinone derivatives.
CDK4 Inhibitors: A study on 81 isoquinoline-1,3-dione derivatives as CDK4 inhibitors yielded robust CoMFA and CoMSIA models. plos.org The models showed good internal and external predictive abilities, with the CoMFA model having a q² of 0.695 and r² of 0.947, and the CoMSIA model having a q² of 0.641 and r² of 0.933. plos.org
JNK1 Inhibitors: For a series of 39 isoquinolone derivatives as JNK1 inhibitors, Holographic QSAR (HQSAR) and Topomer CoMFA technologies were used. rawdatalibrary.netccspublishing.org.cn The Topomer CoMFA model yielded a q² of 0.696 and an r² of 0.935, indicating good stability and predictive power. rawdatalibrary.netccspublishing.org.cn
Anti-MRSA Agents: CoMFA and CoMSIA were used to study pyrimido-isoquinolin-quinone derivatives with activity against MRSA. nih.gov The resulting models were robust and helped identify the structural properties influencing antibacterial activity. nih.gov
Table 2: Statistical Results from 3D-QSAR Studies on Isoquinolinone and Related Derivatives
| Compound Series | Target/Activity | 3D-QSAR Method | q² (Cross-validated r²) | r² (Non-cross-validated) |
|---|---|---|---|---|
| Isoquinoline-1,3-diones plos.org | CDK4 Inhibition | CoMFA | 0.695 | 0.947 |
| Isoquinoline-1,3-diones plos.org | CDK4 Inhibition | CoMSIA | 0.641 | 0.933 |
| Isoquinolone derivatives rawdatalibrary.netccspublishing.org.cn | JNK1 Inhibition | Topomer CoMFA | 0.696 | 0.935 |
| Isoquinolone derivatives rawdatalibrary.netccspublishing.org.cn | JNK1 Inhibition | HQSAR | 0.826 | 0.987 |
| Pyrimido-isoquinolin-quinones nih.gov | Anti-MRSA Activity | CoMFA | 0.60 | 0.95 |
A primary goal of QSAR and molecular docking is to predict the biological activity of untested compounds and to guide the rational design of molecules with enhanced potency. qima-lifesciences.comnih.govresearchgate.net The contour maps generated from CoMFA and CoMSIA studies are particularly useful, as they visualize regions where modifications to the molecular structure are likely to increase or decrease activity. plos.orgnih.gov
For example, the 3D-QSAR and docking models for isoquinoline-1,3-dione CDK4 inhibitors were used to design twenty new molecules predicted to have superior activity compared to the most active compound in the original series. plos.org Similarly, the study on isoquinolone JNK1 inhibitors used the models to search a database for fragments that could be incorporated to design new compounds with theoretically high inhibitory activity. rawdatalibrary.netccspublishing.org.cn This predictive power allows researchers to prioritize synthetic efforts, reducing the time and cost associated with drug discovery. qima-lifesciences.com
Molecular Dynamics Simulations to Elucidate Binding Mechanisms
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, offering insights into the time-dependent behavior of protein-ligand complexes. arxiv.org While docking provides a static snapshot of a likely binding pose, MD simulations can explore the conformational flexibility of both the ligand and the protein, the stability of their interactions over time, and the role of solvent molecules. arxiv.orgdntb.gov.ua
MD simulations can be used to refine docking poses and to calculate binding free energies, which can provide a more accurate prediction of a ligand's affinity. dntb.gov.ua The technique can reveal the thermodynamic, kinetic, and mechanistic characteristics of a wide range of molecular events, including conformational changes and ligand binding. arxiv.org For example, a study on 3-methoxy flavone (B191248) derivatives used MD simulations to investigate the stability of the ligand-receptor complexes with ER-α and EGFR, confirming the stability of the docked poses. nih.gov Although specific MD studies focusing solely on 4-Methoxy-1(2H)-isoquinolinone are not prevalent in the literature, the methodology is widely applied to understand the binding mechanisms of small molecule inhibitors, including various heterocyclic systems.
Tautomeric Equilibrium Investigations
Tautomerism, the interconversion of structural isomers, is a critical consideration for heterocyclic compounds like isoquinolinones. nih.govmdpi.com The 1(2H)-isoquinolinone core can theoretically exist in equilibrium with its tautomeric form, 1-hydroxyisoquinoline. For the related 4-hydroxy-2(1H)-quinolinone, studies have shown that the keto form is overwhelmingly favored in both solid and solution states. researchgate.net However, this equilibrium can be influenced by factors such as solvent polarity and substituent effects. mdpi.com
In a series of 1-benzamidoisoquinoline derivatives, both tautomeric forms were observed to coexist in a DMSO solution, and the equilibrium could be controlled by the electronic effects of substituents on the benzamido ring. mdpi.com For this compound, the presence of the methyl group on the oxygen atom at the 4-position effectively "locks" the molecule into a single tautomeric form, which is an O-methylated analog of the enol form of 4-hydroxy-1(2H)-isoquinolinone. researchgate.net Understanding the predominant tautomeric form is crucial as it dictates the molecule's shape, hydrogen bonding capabilities, and electronic properties, all of which are fundamental to its interaction with biological targets.
Quantum Chemical Calculations (e.g., QTAIM analysis)
Quantum chemical calculations have emerged as a powerful tool for elucidating the structural and electronic properties of isoquinolinone derivatives. These computational methods, particularly Density Functional Theory (DFT), provide deep insights into molecular geometry, charge distribution, and reactivity, complementing experimental data. nih.govfigshare.com The application of these theoretical studies allows for a detailed understanding of the molecule's behavior at the atomic level.
Detailed research findings from computational studies on related quinolinone and isoquinoline structures provide a framework for understanding this compound. nih.govnih.govekb.eg Typically, the process begins with the optimization of the molecular geometry in the gaseous phase using a specific functional and basis set, such as B3LYP/6-311++G(d,p). figshare.comekb.eg This provides the most stable conformation of the molecule.
Following geometry optimization, a variety of electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and stability of the molecule. figshare.comuobaghdad.edu.iq A smaller energy gap suggests higher reactivity. For the isoquinolinone core, the distribution of these frontier orbitals is key to understanding its chemical behavior.
Molecular Electrostatic Potential (MEP) mapping is another valuable calculation. The MEP surface illustrates the charge distribution on the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. nih.govsapub.org For this compound, the oxygen atoms of the carbonyl and methoxy (B1213986) groups are expected to be regions of high electron density (negative potential), while the N-H proton and parts of the aromatic system would exhibit positive potential.
The Quantum Theory of Atoms in Molecules (QTAIM) offers a profound analysis of the electron density to characterize chemical bonding. nih.govresearchgate.net This method defines atoms and bonds based on the topology of the electron density, ρ(r). At the bond critical point (BCP) between two atoms, the value of the electron density and its Laplacian, ∇²ρ(r), can reveal the nature of the chemical bond. A negative Laplacian indicates a shared (covalent) interaction, while a positive Laplacian is characteristic of a closed-shell (ionic, hydrogen bond, or van der Waals) interaction. In the context of isoquinolinone structures, QTAIM analysis can quantify the strength and nature of intramolecular hydrogen bonds, such as those that might form involving the methoxy group or the lactam function, and other non-covalent interactions that stabilize the molecular structure. nih.govresearchgate.net
Based on computational studies of analogous molecules, a representative set of calculated quantum chemical parameters for this compound is presented below. It is important to note that these are illustrative values derived from similar structures and not from a direct computational study of the title compound.
Representative Calculated Quantum Chemical Parameters
| Parameter | Calculated Value | Significance |
|---|---|---|
| Total Dipole Moment (Debye) | ~2.0 - 4.0 | Indicates the overall polarity of the molecule. figshare.com |
| HOMO Energy (eV) | ~ -6.0 | Relates to the electron-donating ability of the molecule. figshare.com |
| LUMO Energy (eV) | ~ -1.5 | Relates to the electron-accepting ability of the molecule. figshare.com |
| HOMO-LUMO Energy Gap (eV) | ~ 4.5 | Indicates chemical stability and reactivity. figshare.comuobaghdad.edu.iq |
| Electron Density at O=C BCP (au) | > 0.3 | Characterizes the covalent nature of the carbonyl bond. |
| Laplacian of Electron Density at O=C BCP (au) | < 0 | A negative value confirms the shared-shell (covalent) nature of the interaction. |
Advanced Analytical Methodologies in Isoquinolinone Research
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are fundamental to the analysis of isoquinolinone derivatives, enabling the separation of the target analyte from complex matrices and the quantification of its concentration. High-Performance Liquid Chromatography (HPLC) and its advanced iteration, Ultra-High-Performance Liquid Chromatography (UHPLC), are the cornerstones of this analytical approach.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation and quantification of isoquinoline (B145761) alkaloids from various sources. The methodology typically involves a stationary phase, such as a C18 column, and a mobile phase tailored to achieve optimal separation of the compounds of interest.
In the analysis of compounds structurally related to "4-Methoxy-1(2h)-isoquinolinone," reversed-phase HPLC is frequently employed. This involves a nonpolar stationary phase and a polar mobile phase. The composition of the mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, can be manipulated to control the retention and elution of the analytes. Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often necessary for resolving complex mixtures of alkaloids.
For instance, a validated RP-HPLC method for the determination of a related 4-methoxy-substituted compound utilized an octadecyl column with an eluent composed of acetonitrile and a phosphate (B84403) buffer at pH 2. Ultraviolet (UV) detection is commonly used, with the wavelength set to an absorbance maximum of the analyte to ensure high sensitivity ptfarm.pl. The precision and accuracy of HPLC methods are critical for reliable quantification and are typically validated by assessing parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ) ptfarm.plorientjchem.org.
Table 1: Representative HPLC Parameters for the Analysis of Methoxy-Substituted Aromatic Compounds
| Parameter | Value |
|---|---|
| Column | Purospher STAR RP-18 end-capped (250mm x 4.0mm), 5µm |
| Mobile Phase A | 0.1% v/v liquid ammonia (B1221849) in water, pH 8.5 with orthophosphoric acid |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 55 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 50 µL |
This table presents a representative set of HPLC conditions that could be adapted for the analysis of this compound, based on methods developed for similar aromatic compounds orientjchem.org.
Ultra-High-Performance Liquid Chromatography (UHPLC)
Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. This is achieved through the use of columns packed with smaller particles (typically sub-2 µm), which necessitates instrumentation capable of handling higher backpressures.
In the context of isoquinolinone research, UHPLC is invaluable for the analysis of complex mixtures and for high-throughput screening. The enhanced separation efficiency of UHPLC allows for the resolution of closely related isomers and the detection of trace-level impurities. A UHPLC system coupled with a high-resolution mass spectrometer is a powerful tool for the comprehensive characterization of isoquinoline alkaloids in natural product extracts nih.govresearchgate.net. The typical mobile phases used in UHPLC for alkaloid analysis are similar to those in HPLC, consisting of aqueous solutions with organic modifiers and additives like formic acid to improve peak shape and ionization efficiency for subsequent mass spectrometry detection nih.gov.
Mass Spectrometry (MS) for Structural Elucidation and Identification
Mass spectrometry is an indispensable tool for the structural elucidation and identification of "this compound" and its metabolites. It provides crucial information about the molecular weight and elemental composition of the analyte and its fragments, enabling confident identification.
Electrospray Ionization Mass Spectrometry (ESI-MS and ESI-MSn)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like many isoquinoline alkaloids. In ESI-MS, a solution of the analyte is sprayed through a heated capillary to which a high voltage is applied, generating charged droplets that ultimately yield gas-phase ions of the analyte. ESI can be operated in both positive and negative ion modes, depending on the analyte's ability to accept or lose a proton nih.gov. For isoquinoline alkaloids, positive ion mode is commonly used, as the nitrogen atom is readily protonated to form [M+H]+ ions.
Tandem mass spectrometry (MS/MS or MSn) experiments are crucial for structural elucidation. In these experiments, a specific precursor ion is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation patterns provide valuable structural information. For isoquinoline alkaloids, characteristic fragmentation pathways include the loss of substituents and cleavage of the isoquinoline ring system scielo.br. The study of these fragmentation patterns is essential for distinguishing between isomers and identifying unknown compounds researchgate.net.
Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS)
The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the powerful separation capabilities of HPLC or UHPLC with the sensitive and specific detection of MS. This hyphenated technique is the gold standard for the analysis of complex mixtures containing isoquinoline alkaloids ekb.egnih.gov. An LC-MS system allows for the separation of individual components in a mixture before they are introduced into the mass spectrometer for detection and identification.
In a typical LC-MS/MS workflow for the analysis of "this compound," the compound would first be separated from other components on a reversed-phase column. The eluent from the column is then directed into the ESI source of the mass spectrometer. The instrument can be operated in full-scan mode to detect all ions within a certain mass range or in selected ion monitoring (SIM) mode to look for specific ions of interest. For quantitative analysis, multiple reaction monitoring (MRM) is often employed, where a specific precursor ion is selected and a specific product ion is monitored, providing a high degree of selectivity and sensitivity nih.gov.
Table 2: Illustrative LC-MS/MS Parameters for Isoquinoline Alkaloid Analysis
| Parameter | Value |
|---|---|
| LC System | Agilent 1200 RRLC |
| Column | Eclipse XDB-C18 (150 × 3.0 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water/Formic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 0.5 mL/min |
| MS System | Agilent 6410B Triple Quadrupole |
| Ionization Mode | ESI Positive |
| Precursor Ion (Example) | [M+H]+ |
| Product Ion (Example) | Characteristic fragment ion |
This table provides an example of LC-MS/MS parameters that could be adapted for the analysis of this compound, based on methods for related compounds nih.gov.
High-Resolution Mass Spectrometry (e.g., Orbitrap-MSn)
High-resolution mass spectrometry (HRMS), particularly with analyzers like the Orbitrap, provides extremely accurate mass measurements, which allows for the determination of the elemental composition of an ion. This capability is invaluable for the confident identification of unknown compounds and for distinguishing between compounds with the same nominal mass but different elemental formulas.
An Orbitrap mass spectrometer, often coupled with UHPLC, can perform multi-stage fragmentation (MSn) experiments, providing detailed structural information. For the analysis of isoquinoline alkaloids, UHPLC-Orbitrap-MSn has been used to identify numerous compounds in complex plant extracts nih.govnih.gov. The high resolving power of the Orbitrap allows for the separation of isobaric ions, which may not be possible with lower-resolution instruments. The accurate mass data obtained from HRMS is crucial for confirming the identity of "this compound" and for characterizing its metabolites and degradation products researchgate.netnih.gov.
Table 3: Key Performance Characteristics of High-Resolution Mass Spectrometry for Isoquinolinone Analysis
| Feature | Benefit in Isoquinolinone Research |
|---|---|
| High Mass Accuracy (<5 ppm) | Enables confident determination of elemental composition, aiding in the identification of unknown compounds and metabolites. |
| High Resolving Power (>60,000 FWHM) | Allows for the separation of isobaric interferences, leading to cleaner mass spectra and more reliable identification. |
| MSn Fragmentation Capability | Provides detailed structural information through multi-stage fragmentation, facilitating the elucidation of complex molecular structures. |
This table summarizes the advantages of using high-resolution mass spectrometry, such as Orbitrap-MS, for the analysis of isoquinolinone compounds nih.govnih.govthermofisher.com.
Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of isoquinoline alkaloids, providing detailed information about their molecular structure through controlled fragmentation. In the analysis of this compound, MS/MS reveals characteristic fragmentation patterns that are crucial for its identification, particularly in complex matrices.
The fragmentation of isoquinoline alkaloids is often directed by the protonation site and the stability of the resulting fragments. For methoxy-substituted isoquinolines, a common and diagnostic fragmentation pathway involves the neutral loss of a methyl radical (•CH₃) from the methoxy (B1213986) group, followed by the elimination of a carbon monoxide (CO) molecule. nih.govresearchgate.net This process is a key indicator of the presence of a methoxy substituent on the aromatic ring.
While a detailed experimental fragmentation pathway for this compound is not extensively documented in the available literature, a plausible pathway can be proposed based on the established fragmentation behavior of related isoquinoline alkaloids. nih.govresearchgate.netscielo.br Upon collision-induced dissociation (CID), the protonated molecule [M+H]⁺ of this compound would likely undergo the following fragmentation steps:
Loss of a methyl radical (•CH₃): The initial fragmentation would involve the homolytic cleavage of the O-CH₃ bond of the methoxy group, resulting in the formation of a radical cation [M+H - •CH₃]⁺•.
Loss of carbon monoxide (CO): Following the initial loss of the methyl radical, the resulting intermediate can undergo a rearrangement and eliminate a molecule of carbon monoxide, a characteristic fragmentation of cyclic carbonyl compounds. This leads to the formation of a stable fragment ion [M+H - •CH₃ - CO]⁺.
Further fragmentation of the isoquinoline ring system can also occur, providing additional structural information. The precise m/z values of the precursor and product ions are determined using high-resolution mass spectrometry, which aids in the unambiguous identification of the compound.
Table 1: Proposed MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |
| [M+H]⁺ | [M+H - •CH₃]⁺• | •CH₃ |
| [M+H - •CH₃]⁺• | [M+H - •CH₃ - CO]⁺ | CO |
This table is illustrative and based on the general fragmentation patterns of methoxy-substituted isoquinoline alkaloids.
The study of fragmentation pathways is critical for differentiating between isomers and for the structural confirmation of new isoquinoline derivatives. wvu.edu
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-TOF)
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is particularly useful for the analysis of a wide range of molecules, including natural products. wikipedia.org While its application is more commonly associated with large biomolecules, it has also been effectively utilized for the analysis of smaller organic molecules, such as alkaloids. nih.gov
In the context of isoquinolinone research, MALDI-TOF MS can be employed for the rapid determination of molecular weights and for the profiling of complex mixtures. The process involves co-crystallizing the analyte with a suitable matrix material on a target plate. wikipedia.org A pulsed laser is then used to irradiate the sample, leading to the desorption and ionization of the analyte molecules with minimal fragmentation. libretexts.org
For the analysis of this compound, the selection of an appropriate matrix is crucial for achieving optimal ionization and sensitivity. Matrices such as 2,5-dihydroxybenzoic acid (DHB) and α-cyano-4-hydroxycinnamic acid (CHCA) are commonly used for the analysis of small molecules and could be suitable for this compound. nih.gov
The resulting MALDI-TOF spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ of this compound. The high mass accuracy of TOF analyzers allows for the determination of the elemental composition of the molecule with a high degree of confidence.
Although specific MALDI-TOF studies on this compound are not widely reported, the technique's proven utility in the analysis of other small molecules and natural products suggests its potential for the rapid screening and characterization of this and other isoquinolinone derivatives. nih.govmdpi.com
Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are fundamental for the structural elucidation and confirmation of isoquinolinone compounds.
For this compound, the ¹H NMR spectrum would exhibit characteristic signals corresponding to the protons in different chemical environments. The aromatic protons on the benzene (B151609) ring would appear as multiplets in the downfield region, typically between δ 7.0 and 8.5 ppm. The methoxy group protons would present as a sharp singlet at approximately δ 3.8-4.0 ppm. The proton attached to the nitrogen atom (N-H) would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the lactam ring would resonate at a significantly downfield chemical shift, generally above δ 160 ppm. The aromatic carbons would appear in the range of δ 110-150 ppm, with the carbon attached to the methoxy group showing a characteristic upfield shift due to the electron-donating effect of the oxygen atom. The methoxy carbon itself would be observed at around δ 55-60 ppm.
Table 2: Illustrative ¹H and ¹³C NMR Chemical Shifts for a Methoxy-Substituted Isoquinolinone Moiety
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic-H | 7.0 - 8.5 (m) | 110 - 150 |
| OCH₃ | ~3.9 (s) | ~56 |
| N-H | Variable (br s) | - |
| C=O | - | >160 |
This table is illustrative and based on general chemical shift ranges for similar functional groups in related isoquinoline structures.
UV/Vis Spectroscopy and Diode-Array Detection (DAD)
UV/Vis spectroscopy is a valuable technique for the detection and quantification of chromophoric compounds like isoquinolinones. When coupled with High-Performance Liquid Chromatography (HPLC) as a Diode-Array Detector (DAD), it allows for the simultaneous acquisition of UV/Vis spectra for all eluting compounds, aiding in peak identification and purity assessment.
The UV/Vis spectrum of this compound is expected to exhibit absorption maxima characteristic of the isoquinolinone chromophore. The presence of the methoxy group, an auxochrome, on the aromatic ring is likely to cause a bathochromic (red) shift of the absorption bands compared to the unsubstituted isoquinolinone.
In the analysis of complex mixtures, such as plant extracts, HPLC-DAD is a powerful tool for identifying isoquinoline alkaloids. nih.govresearchgate.netamecj.com The retention time and the UV/Vis spectrum of a peak can be compared to those of a known standard for positive identification. The characteristic UV spectrum serves as a confirmatory piece of evidence in the identification process. While the specific UV/Vis absorption maxima for this compound are not detailed in the provided search results, related isoquinoline derivatives have been analyzed at specific wavelengths, such as 256 nm, indicating absorption in the UV region. researchgate.net
Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS)
Raman spectroscopy is a vibrational spectroscopic technique that provides detailed information about the molecular structure and composition of a sample. It is complementary to infrared (IR) spectroscopy and is particularly useful for studying molecules in aqueous solutions.
The Raman spectrum of this compound would display a series of bands corresponding to the vibrational modes of its functional groups and the isoquinolinone skeleton. Characteristic bands would be expected for the C=O stretching of the lactam, C=C stretching of the aromatic ring, and vibrations associated with the methoxy group.
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive variation of Raman spectroscopy that can enhance the Raman signal by several orders of magnitude. This enhancement is achieved by adsorbing the analyte onto a nanostructured metal surface, typically silver or gold. SERS is particularly advantageous for the detection of trace amounts of analytes.
The application of SERS to the study of isoquinoline alkaloids has been demonstrated, particularly in probing their interactions with biomolecules. nih.gov For this compound, SERS could potentially be used for its sensitive detection in various samples. The orientation of the molecule on the metal surface would influence the enhancement of specific Raman bands, providing insights into the molecule-surface interaction. Although specific Raman or SERS studies on this compound are not prevalent in the literature, the techniques hold promise for its detailed structural characterization and trace-level detection. mdpi.comresearchgate.net
Application in Complex Mixtures and Natural Product Extracts
The analytical methodologies described above are frequently applied in concert for the analysis of this compound and related compounds in complex mixtures, such as natural product extracts. nih.govresearchgate.net The combination of chromatographic separation with spectroscopic and spectrometric detection provides a powerful platform for the isolation, identification, and quantification of individual components.
High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) and Mass Spectrometry (MS), particularly tandem MS (LC-MS/MS), is the state-of-the-art technique for the comprehensive analysis of isoquinoline alkaloids in plant extracts. nih.govscispace.comresearchgate.netresearchgate.net
The analytical workflow for the analysis of a natural product extract potentially containing this compound would typically involve the following steps:
Extraction: The plant material is extracted using appropriate solvents to isolate the alkaloids.
Chromatographic Separation: The crude extract is then subjected to HPLC, where the individual components are separated based on their polarity and interaction with the stationary phase.
UV/Vis Detection (DAD): As the components elute from the HPLC column, their UV/Vis spectra are recorded by the DAD. This provides a preliminary identification based on the characteristic chromophore of the isoquinolinone skeleton. amecj.com
Mass Spectrometric Detection (MS and MS/MS): The eluent is subsequently introduced into the mass spectrometer. The MS provides the molecular weight of the eluting compound. By selecting the molecular ion and subjecting it to collision-induced dissociation, an MS/MS spectrum is generated, which provides structural information through the fragmentation pattern. nih.govresearchgate.net
This combined approach allows for the confident identification of known isoquinoline alkaloids by comparing their retention times, UV/Vis spectra, and MS/MS fragmentation patterns with those of authentic standards. It also facilitates the tentative identification of new or unexpected derivatives based on the interpretation of their spectroscopic and spectrometric data. The application of these advanced analytical techniques is crucial for the quality control of herbal medicines and for the discovery of new bioactive natural products. researchgate.netscispace.com
Preclinical Pharmacological Research and Animal Models Excluding Clinical Human Trial Data
In Vivo Pharmacokinetic (PK) Studies in Animal Models
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. While comprehensive in vivo PK data for 4-Methoxy-1(2h)-isoquinolinone is limited, research on structurally related isoquinoline (B145761) alkaloids provides insights into its potential profile.
Biodistribution and Tissue Concentration Analysis
While specific biodistribution studies for this compound were not identified, research on the closely related compound 3,4-dihydro-5-[11C]methoxy-1(2H)-isoquinolinone ([11C]MIQO) offers valuable insights into its potential distribution, particularly to the central nervous system. nih.gov
In a study using positron emission tomography (PET), the pharmacokinetics of [11C]MIQO were examined in the brains of rats and monkeys. nih.gov The key findings from this research are summarized below:
Brain Uptake: The uptake of [11C]MIQO in the brains of normal rats was observed to be low. The compound was rapidly incorporated into the brain and was also subject to a quick washout. nih.gov
Distribution in Monkeys: Similar to rats, the uptake of the radiotracer in the brains of normal monkeys was low. nih.gov However, the distribution image produced by [11C]MIQO was distinct from that of cerebral blood flow, suggesting specific distribution characteristics. nih.gov
Localization: No specific localization of [11C]MIQO was observed within the brains of normal monkeys. nih.gov
Peripheral Accumulation: A low level of radioactivity accumulation was noted in the muscles surrounding the brain, but it was not significant enough to interfere with the PET measurement of brain uptake. nih.gov
These findings suggest that methoxy-isoquinolinone scaffolds can cross the blood-brain barrier, although the extent of uptake and retention may be low under normal physiological conditions. nih.gov
Metabolite Identification and Metabolic Soft Spots
Specific metabolite identification for this compound from in vivo models is not detailed in the available literature. Generally, the identification of metabolites is a crucial step to understand a compound's biotransformation and to identify metabolic "soft spots"—chemically labile sites on the molecule prone to enzymatic modification. umich.edu This process is typically conducted using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov
For this compound, potential metabolic pathways based on its structure would likely include:
O-demethylation of the methoxy (B1213986) group to form a hydroxylated metabolite.
Hydroxylation on the aromatic isoquinoline ring system.
Conjugation (e.g., glucuronidation or sulfation) of hydroxylated metabolites.
Identifying these pathways helps in understanding the clearance mechanisms and in predicting potential drug-drug interactions. umich.edu
Cytochrome P450 (CYP) Enzyme Inhibition and Induction
The interaction of compounds with cytochrome P450 (CYP) enzymes is a critical component of preclinical research, as inhibition or induction of these enzymes can lead to significant drug-drug interactions. koreascience.kr While specific data on this compound is not available, a study on a diverse set of 36 plant-derived and synthetic isoquinoline alkaloids provides insight into the class's general behavior. nih.gov
The study evaluated the inhibitory activity of these alkaloids against all principal human drug-metabolizing CYP enzymes. nih.gov The results indicated that many isoquinoline alkaloids have the potential to inhibit key CYP isoforms. nih.govresearchgate.net
Table 1: Summary of In Vitro CYP450 Inhibition by a Set of Isoquinoline Alkaloids
| CYP Isoform | Inhibition Profile |
|---|---|
| CYP3A4 | Inhibited with at least moderate potency (IC₅₀ < 10 μM) by 30 out of 36 tested alkaloids. 15 of these showed potent inhibition (IC₅₀ < 1 μM). nih.gov |
| CYP2D6 | Inhibited with at least moderate potency by 26 out of 34 tested alkaloids. nih.gov |
| CYP2C19 | Inhibited with at least moderate potency by 15 out of 36 tested alkaloids. nih.gov |
| CYP1A2, CYP2B6, CYP2C8, CYP2C9 | Inhibited to a lesser degree compared to CYP3A4, CYP2D6, and CYP2C19. nih.gov |
| CYP2A6 | Not significantly inhibited by any of the tested alkaloids. nih.gov |
This data suggests that compounds belonging to the isoquinoline alkaloid class, including potentially this compound, are likely to interact with major drug-metabolizing enzymes, particularly CYP3A4 and CYP2D6. nih.gov
Plasma Protein Binding and Blood/Plasma Ratio
Plasma protein binding (PPB) is a key determinant of a drug's pharmacokinetic and pharmacodynamic properties, as it affects distribution, clearance, and the concentration of the unbound, pharmacologically active compound. nih.gov Specific data on the plasma protein binding of this compound is not available in the reviewed literature. However, isoquinoline alkaloids as a class have been shown to interact with major plasma proteins such as human serum albumin (HSA) and α-1-acid glycoprotein (B1211001) (AAG). The extent of this binding can influence the compound's disposition in the body.
Preclinical Toxicity Assessments (e.g., Acute Toxicity, Maximum Tolerated Dose Determination)
Preclinical toxicity assessment is a foundational step in drug development, designed to identify potential adverse effects before a compound is tested in humans. For compounds like this compound, this process involves a series of in vitro and in vivo studies to determine the substance's safety profile.
Another crucial component of toxicity assessment is the determination of the Maximum Tolerated Dose (MTD). The MTD is defined as the highest dose of a drug that can be administered without causing unacceptable toxicity or altering the animal's longevity from effects other than the compound's primary pharmacological action. nih.gov Establishing the MTD is vital for designing longer-term, sub-acute, and chronic toxicity studies. The process involves dose-ranging studies where groups of animals are given increasing doses of the compound. nih.gov Endpoints evaluated to ascertain the MTD include clinical observations, body weight changes, food consumption, clinical pathology, and histopathology of major organs. nih.govnih.gov
The following table illustrates acute toxicity data for several 1-aryltetrahydroisoquinoline derivatives, which are structurally related to the isoquinolinone core. This data is presented to exemplify the type of information generated in preclinical toxicity assessments.
| Compound Name | Animal Model | Route of Administration | LD50 (mg/kg) | Source |
| 1-phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | White Mice | Intragastric | 280 | semanticscholar.orgmdpi.com |
| 1-(3′-bromo-4′-hydroxyphenyl)-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | White Mice | Intragastric | >3000 | semanticscholar.orgmdpi.com |
This table presents data for compounds structurally related to this compound to illustrate preclinical toxicity data. The values are not representative of this compound itself.
Selection and Utility of Animal Species in Preclinical Research
The selection of appropriate animal models is paramount for the predictive validity of preclinical research. For isoquinoline-based compounds, a range of species has been utilized to investigate pharmacokinetics, efficacy, and safety.
Rodents, particularly rats and mice, are the most commonly used models in initial toxicity and pharmacokinetic studies due to their well-characterized genetics, physiological similarities to humans in key areas, cost-effectiveness, and the availability of established testing guidelines. nih.gov For example, Sprague-Dawley rats have been used to study the biodistribution of 3,4-dihydro-5-[11C]methoxy-1(2H)-isoquinolinone ([11C]MIQO), a potent poly(ADP-ribose) synthetase (PARS) inhibitor structurally similar to this compound. nih.gov These studies are crucial for understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME). Acute toxicity studies for other isoquinoline derivatives have also been conducted in white mice. semanticscholar.orgmdpi.com
Non-human primates, such as Macaca mulatta (rhesus monkeys), are often used in later-stage preclinical development, particularly for compounds targeting the central nervous system (CNS). Their closer phylogenetic relationship to humans provides a more predictive model for brain uptake and metabolism. nih.gov Studies with [11C]MIQO in monkeys were used to evaluate its potential as a PET tracer, demonstrating that while brain uptake was low, its distribution could be measured and was distinct from cerebral blood flow. nih.gov This highlights the utility of primate models for validating the CNS-targeting potential of novel isoquinolinones.
The choice of species is dictated by the research question. Rodents are suitable for high-throughput screening and initial safety assessments, while larger animals like monkeys or dogs may be required by regulatory agencies for more comprehensive toxicological and pharmacokinetic profiling before a compound can advance to human trials. researchgate.net
Challenges and Prospects in Translational Preclinical Research
Translational research aims to bridge the gap between basic scientific discoveries ("bench") and their application in clinical practice ("bedside"). However, this process is fraught with challenges, often referred to as the "valley of death," where promising preclinical candidates fail to become effective clinical therapies. sanguinebio.com
A primary challenge is the limited predictive power of animal models. nih.govnih.gov Physiological and metabolic differences between species can lead to discrepancies in drug efficacy and toxicity. A compound that is safe and effective in a rodent model may not be in humans. This is a significant hurdle for the development of compounds like this compound. Unexpected side effects can emerge in clinical trials that were not predicted by preclinical animal studies. nih.gov
Furthermore, the successful translation of preclinical findings requires a multidisciplinary approach, yet there is often a lack of well-trained investigative teams that span basic, preclinical, and clinical sciences. icaap.org Effective communication and collaboration among stakeholders from academia, industry, and regulatory bodies are crucial to navigate the complexities of drug development. sanguinebio.com
Despite these challenges, the prospects for translational research are promising. Advances in in vitro models, such as organ-on-a-chip technologies, and the use of sophisticated analytical tools can improve the early prediction of human responses. A deeper understanding of disease mechanisms and the development of targeted therapies can also increase the success rate of translation. nih.gov For a compound like this compound, overcoming the translational gap will depend on rigorous preclinical characterization, the use of predictive and relevant animal models, and a collaborative strategy to guide its development towards potential clinical utility. nih.gov
Future Directions and Emerging Research Avenues for 4 Methoxy 1 2h Isoquinolinone and Isoquinolinone Derivatives
Elucidation of Comprehensive Mechanisms of Action
While the primary mechanism of many isoquinolinone-based anticancer agents is the inhibition of PARP enzymes involved in DNA damage repair, a complete understanding of their cellular effects remains an area of active investigation. Future research will focus on delineating the complex downstream signaling pathways affected by these compounds. Isoquinoline (B145761) alkaloids can induce cell cycle arrest, apoptosis, and autophagy through various mechanisms, including binding to nucleic acids or proteins, inhibiting enzyme activity, or through epigenetic modulation nih.gov. For instance, some isoquinoline derivatives have been shown to inhibit platelet aggregation by inhibiting phosphodiesterase activity, which leads to an increase in cAMP levels, a subsequent decrease in cytosolic calcium, and inhibition of fibrinogen binding nih.gov.
Further studies are required to fully uncover the underlying mechanisms of cell death mediated by isoquinoline alkaloids in cancer cells nih.gov. Research into how these compounds interact with the tumor microenvironment, modulate immune responses, and affect non-canonical PARP functions will provide a more holistic view of their therapeutic action. This deeper mechanistic insight will be crucial for identifying predictive biomarkers for patient stratification and for designing rational combination therapies.
Design and Development of Novel, Highly Potent, and Selective Analogs
The development of new isoquinolinone analogs is driven by the need for enhanced potency, greater selectivity for specific PARP family members, and improved pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this effort. For example, research on isoquinolone derivatives as influenza virus inhibitors involved modifying the three rings of the phenylisoquinolone core to improve antiviral activity while reducing cytotoxicity nih.gov. Chemical modifications, such as adding an electron-withdrawing bromine to the C(6) or C(7) position of isoquinolinequinones, have been shown to result in more cytotoxic derivatives against cancer cells acs.org.
Future design strategies will likely focus on creating analogs that can overcome resistance mechanisms. This includes the development of compounds that are not substrates for efflux pumps like P-glycoprotein. The synthesis of a wide range of isoquinoline derivatives with diverse substitution patterns remains a key focus for chemists aiming to build libraries of novel compounds for biological screening organic-chemistry.orgmdpi.comnih.gov. The goal is to identify next-generation inhibitors with superior efficacy and a wider therapeutic window.
Exploration of Undiscovered Biological Activities
The structural versatility of the isoquinolinone scaffold suggests that its biological activities are not limited to PARP inhibition and anticancer effects. There is a growing interest in exploring the potential of 4-Methoxy-1(2H)-isoquinolinone and its derivatives against a wider range of diseases. Isoquinoline alkaloids have been investigated for a broad spectrum of bioactivities, including antitumor, antibacterial, antifungal, antiviral, anti-inflammatory, and neuroprotective effects nih.gov.
Specific areas of future exploration include:
Antiviral Properties : Isoquinoline and its related alkaloids have been investigated for their potential against a variety of viruses, including HIV, HSV, and SARS-CoV-2 mdpi.comsruc.ac.uknih.gov. Some isoquinolone compounds have been identified as inhibitors of influenza A and B viruses by targeting viral polymerase activity nih.gov. However, some early studies on specific isoquinoline drugs showed no significant in vivo activity against rhinoviruses microbiologyresearch.org.
Neurodegenerative Diseases : Given the role of PARP in neuronal function and death, isoquinolinone-based inhibitors could be explored for neuroprotective applications in conditions like Parkinson's or Alzheimer's disease.
Inflammatory Disorders : The anti-inflammatory properties of some isoquinoline alkaloids present an opportunity for developing treatments for chronic inflammatory diseases nih.gov.
Antiparasitic Applications : The isoquinoline framework is found in natural products with antimalarial activity, suggesting that novel derivatives could be developed as antiparasitic agents semanticscholar.org.
Screening of isoquinolinone libraries against diverse biological targets will be essential to unlock their full therapeutic potential nih.gov.
Advancements in Green Chemistry and Sustainable Synthetic Methodologies
Traditional methods for synthesizing isoquinoline frameworks often involve harsh reaction conditions, toxic solvents, and expensive transition-metal catalysts, creating environmental and economic concerns rsc.org. Consequently, a major future direction is the development of green and sustainable synthetic routes. This aligns with the broader push in the pharmaceutical industry to adopt more environmentally friendly practices mdpi.com.
Key advancements in this area include:
Microwave-Assisted Synthesis : The use of microwave irradiation can significantly reduce reaction times and improve yields, often under solvent-free conditions rasayanjournal.co.inresearchgate.net. A ruthenium catalyst in polyethylene glycol (PEG), a biodegradable solvent, has been used for microwave-assisted synthesis of isoquinolines and isoquinolinones researchgate.net.
Ultrasound-Assisted Synthesis : Ultrasound has been shown to be an effective green energy source for synthesizing isoquinolin-1(2H)-one derivatives in a one-pot, two-step reaction involving copper-catalyzed α-arylation and intramolecular cyclization researchgate.net.
Catalyst-Free Reactions : Developing synthetic methods that proceed in environmentally benign solvents like water without the need for a catalyst represents a significant step towards sustainability bohrium.com.
Multi-Component Reactions (MCRs) : MCRs are highly efficient processes where three or more reactants are combined in a single pot to form the final product, which increases atom economy and reduces waste rsc.org.
These green approaches not only minimize the environmental impact but also have the potential to make the production of isoquinolinone-based drugs more cost-effective rsc.orgnih.govfrontiersin.org.
Table 1: Comparison of Synthetic Methodologies for Isoquinolinone Derivatives
| Methodology | Key Features | Advantages | Source |
|---|---|---|---|
| Traditional Synthesis | Often requires transition-metal catalysts, harsh conditions, and toxic solvents. | Well-established routes. | rsc.org |
| Microwave-Assisted | Uses microwave energy to accelerate reactions. | Rapid, high yields, can be solvent-free, energy-efficient. | rasayanjournal.co.inresearchgate.net |
| Ultrasound-Assisted | Employs ultrasonic waves as an energy source. | Efficient, can be performed in one-pot, green energy source. | researchgate.net |
| Catalyst-Free (in Water) | Reactions proceed without a catalyst in an aqueous medium. | Environmentally friendly, sustainable. | bohrium.com |
| Multi-Component Reactions | Combines three or more reactants in a single step. | High atom efficiency, reduced waste, time-saving. | rsc.org |
Integration of Advanced Computational Approaches in Drug Discovery
Computational tools are becoming indispensable in modern drug discovery, accelerating the process of identifying and optimizing lead compounds. For isoquinolinone derivatives, in silico methods will play a crucial role in future research. Molecular modeling and other computational techniques can be used to study the binding site of inhibitors with their target enzymes nih.gov.
Future applications of computational approaches include:
Virtual Screening : High-throughput virtual screening of large chemical libraries to identify novel isoquinolinone scaffolds with potential activity against specific targets.
Structure-Based Drug Design : Using the crystal structures of target proteins (like PARP) to rationally design inhibitors with improved affinity and selectivity.
Pharmacophore Modeling and QSAR : Understanding the key structural features required for biological activity (pharmacophore) and developing quantitative structure-activity relationship (QSAR) models to predict the potency of new analogs.
In Silico ADMET Prediction : Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives early in the discovery process to reduce late-stage failures.
These computational strategies will help to streamline the drug discovery pipeline, making it more efficient and cost-effective sruc.ac.uk.
Strategies for Overcoming Biological Resistance Mechanisms
A significant challenge in cancer therapy, including treatment with PARP inhibitors, is the development of drug resistance mdpi.comsciopen.com. Future research on isoquinolinone-based PARP inhibitors must address both innate and acquired resistance. Mechanisms of resistance include upregulation of drug efflux pumps, restoration of homologous recombination repair (HRR) proficiency, and mutations in the PARP1 enzyme itself nih.govnih.govtandfonline.com.
Strategies to circumvent resistance are a key focus of ongoing and future studies:
Combination Therapies : Combining isoquinolinone-based PARP inhibitors with other agents is a promising approach. This includes combinations with chemotherapy, angiogenesis inhibitors (like Bevacizumab and Cediranib), or inhibitors of other DNA damage response pathways (like ATR inhibitors) nih.govtargetedonc.com.
Development of Novel Analogs : Designing new isoquinolinone derivatives that can evade specific resistance mechanisms, such as compounds that are poor substrates for efflux pumps or that can inhibit mutated PARP enzymes acs.orgnih.govnih.govaspetjournals.org.
Targeting Resistance Pathways : Identifying and targeting the signaling pathways that lead to resistance. For example, since the loss of PARG (poly(ADP-ribose) glycohydrolase) can promote PARP inhibitor resistance, developing strategies to counteract this could be beneficial tandfonline.com.
Clinical trials are actively investigating various combination strategies to overcome resistance and expand the utility of PARP inhibitors nih.govtargetedonc.com.
Table 2: Selected Strategies to Overcome PARP Inhibitor Resistance
| Strategy | Mechanism of Action | Example/Approach | Source |
|---|---|---|---|
| Combination Therapy | Synergistically targeting cancer cells through multiple pathways. | PARP inhibitor + Chemotherapy; PARP inhibitor + Angiogenesis inhibitor (e.g., Cediranib); PARP inhibitor + ATR inhibitor. | nih.govtargetedonc.com |
| Inhibit Drug Efflux | Preventing the removal of the drug from the cancer cell. | Design of inhibitors that are not recognized by ABCB1 (P-glycoprotein) efflux pumps. | tandfonline.comaspetjournals.org |
| Restore HR Deficiency | Re-sensitizing tumors that have restored their DNA repair capabilities. | Use of agents that induce "BRCA-ness" or inhibit pathways that restore homologous recombination. | targetedonc.com |
| Targeting PARP1 Mutations | Developing inhibitors effective against altered forms of the PARP enzyme. | Design of next-generation PARP inhibitors with different binding modes. | tandfonline.com |
Development of Novel Drug Delivery Systems
Many isoquinolinone derivatives, like other small molecule inhibitors, face challenges related to poor solubility, low oral bioavailability, and off-target toxicity nih.govfrontiersin.orgplos.org. The development of advanced drug delivery systems is a critical future avenue to enhance their therapeutic efficacy and safety profile mdpi.comnih.gov. Nanotechnology, in particular, offers promising solutions for delivering PARP inhibitors and other isoquinoline compounds mdpi.commdpi.comtandfonline.com.
Emerging drug delivery strategies include:
Liposomes : Encapsulating the drug in lipid-based vesicles can improve solubility and circulation time. Transferrin-conjugated liposomes have been used to target the delivery of an isoquinoline derivative to tumor cells that overexpress the transferrin receptor nih.govplos.orgnih.gov.
Polymeric Nanoparticles : Formulations using biodegradable polymers like poly-(D,L-lactide-co-glycolide) (PLGA) can provide controlled and sustained release of the drug, reducing the need for frequent administration mdpi.com.
Nanosuspensions and Hydrogels : These formulations can improve the bioavailability of poorly soluble drugs and enable localized delivery nih.govmdpi.com.
Targeted Nanocarriers : Functionalizing nanoparticles with ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on cancer cells can increase drug accumulation at the tumor site while minimizing exposure to healthy tissues mdpi.com.
These nanoformulations can improve pharmacokinetics, reduce systemic toxicity, and potentially overcome some mechanisms of drug resistance by ensuring the drug reaches its target in effective concentrations frontiersin.orgtandfonline.com.
Identification and Validation of Biomarkers for Therapeutic Response
The advent of targeted therapies, including those involving isoquinolinone derivatives, has underscored the critical need for biomarkers to guide patient selection and predict therapeutic outcomes. For this compound and related isoquinolinone compounds, which are often investigated as inhibitors of key cellular enzymes like poly(ADP-ribose) polymerase (PARP) and various protein kinases, the identification and validation of predictive biomarkers are paramount for advancing personalized medicine.
A biomarker is a measurable indicator of a biological state or condition. In the context of cancer therapy, biomarkers can be categorized as prognostic, predictive, or pharmacodynamic. Prognostic biomarkers provide information about the likely course of the disease, regardless of the treatment, while predictive biomarkers indicate the likelihood of a response to a specific therapy. Pharmacodynamic biomarkers, on the other hand, demonstrate that a drug is engaging its target and eliciting a biological response.
The process of biomarker development is a rigorous one, involving discovery, analytical validation, clinical validation, and clinical utility assessment. This ensures that a biomarker is not only accurately and reliably measurable but also clinically meaningful.
Potential Biomarkers for Isoquinolinone-Based Therapies
Given that many isoquinolinone derivatives have been identified as PARP inhibitors, a primary area of biomarker discovery focuses on deficiencies in DNA damage repair pathways, particularly homologous recombination (HR).
BRCA1 and BRCA2 Mutations: Germline and somatic mutations in the BRCA1 and BRCA2 genes are the most well-established predictive biomarkers for PARP inhibitor sensitivity. Tumors with these mutations are deficient in homologous recombination and are therefore highly dependent on PARP-mediated DNA repair, a concept known as synthetic lethality.
Homologous Recombination Deficiency (HRD): Beyond BRCA1/2 mutations, a broader measure of "BRCAness" or HRD can predict response to PARP inhibitors. HRD can be caused by mutations in other genes involved in the HR pathway (e.g., ATM, PALB2, RAD51C, RAD51D) or by epigenetic silencing of these genes. Genomic instability, often measured as a "scar" on the tumor genome, is a key feature of HRD.
Genomic Scar Assays: Several assays have been developed to quantify the extent of genomic instability resulting from HRD. These assays analyze large-scale genomic alterations, such as loss of heterozygosity (LOH), telomeric allelic imbalance (TAI), and large-scale state transitions (LST). A composite HRD score is often used to identify patients who may benefit from PARP inhibitors, even in the absence of a known HR gene mutation.
Another significant area of investigation for isoquinolinone derivatives is their activity as kinase inhibitors. Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.
Specific Kinase Mutations and Aberrations: The identification of specific mutations, amplifications, or rearrangements in kinase-encoding genes can serve as powerful predictive biomarkers. For example, activating mutations in the epidermal growth factor receptor (EGFR) gene are predictive of response to EGFR tyrosine kinase inhibitors (TKIs). Similarly, anaplastic lymphoma kinase (ALK) rearrangements predict sensitivity to ALK inhibitors. For isoquinolinone derivatives that target specific kinases, the presence of such genetic alterations in a patient's tumor would be a strong indicator for treatment.
Phospho-protein Levels: Pharmacodynamic biomarkers are crucial for confirming target engagement and for dose optimization studies. For kinase inhibitors, measuring the phosphorylation status of the target kinase or its downstream substrates can provide evidence of drug activity. For instance, a decrease in the phosphorylation of a specific tyrosine residue on a target receptor tyrosine kinase following treatment would indicate successful inhibition.
Methodologies for Biomarker Identification and Validation
A variety of high-throughput technologies are employed in the discovery and validation of biomarkers for therapies involving compounds like this compound.
Genomics: Next-generation sequencing (NGS) of tumor DNA and circulating tumor DNA (ctDNA) is a cornerstone for identifying genetic biomarkers such as mutations, insertions, deletions, and copy number variations. Whole-exome and whole-genome sequencing can provide a comprehensive view of the tumor's genetic landscape.
Transcriptomics: RNA sequencing (RNA-seq) can identify gene expression signatures associated with drug response or resistance. This can be particularly useful for identifying biomarkers in tumors that lack obvious driver mutations.
Proteomics: Mass spectrometry-based proteomics can quantify the levels of thousands of proteins and their post-translational modifications, such as phosphorylation. This is a powerful tool for identifying pharmacodynamic biomarkers and for understanding the cellular response to drug treatment.
Immunohistochemistry (IHC): IHC is a widely used and clinically validated method for assessing protein expression in tumor tissue. It can be used to measure the levels of specific proteins that may be predictive of response, such as the loss of expression of a key DNA repair protein.
Validation of Biomarkers for Clinical Use
The validation process for a predictive biomarker is a multi-step endeavor to ensure its clinical utility.
Analytical Validation: This step establishes the accuracy, reliability, and reproducibility of the assay used to measure the biomarker. This includes determining the assay's sensitivity, specificity, and precision.
Clinical Validation: This involves demonstrating a statistically significant association between the biomarker and a clinical outcome, such as tumor response or survival, in a specific patient population treated with the drug . This is often done retrospectively on samples from completed clinical trials or prospectively in new trials.
Clinical Utility: The final step is to demonstrate that using the biomarker to guide treatment decisions leads to a net improvement in patient outcomes. This is typically established through prospective, randomized clinical trials where patients are stratified based on their biomarker status.
The table below summarizes potential biomarkers and their validation methodologies relevant to isoquinolinone-based therapies.
| Biomarker Category | Specific Biomarker Example | Methodology for Detection/Measurement | Validation Stage | Clinical Relevance |
| DNA Repair Deficiency | Germline/Somatic BRCA1/2 mutations | Next-Generation Sequencing (NGS) | Clinically Validated | Predictive for PARP inhibitor sensitivity |
| Homologous Recombination Deficiency (HRD) Score | NGS-based genomic scar assays (LOH, TAI, LST) | Clinically Validated | Predictive for PARP inhibitor sensitivity in a broader population | |
| Loss of ATM protein expression | Immunohistochemistry (IHC) | Investigational | Potential predictive biomarker for PARP inhibitor sensitivity | |
| Kinase Pathway Aberrations | EGFR activating mutations | NGS, PCR-based assays | Clinically Validated | Predictive for EGFR TKI sensitivity |
| ALK gene rearrangements | Fluorescence in situ hybridization (FISH), IHC, NGS | Clinically Validated | Predictive for ALK inhibitor sensitivity | |
| Phosphorylation of target kinase | Mass Spectrometry, Western Blot, IHC | Preclinical/Early Clinical | Pharmacodynamic biomarker of target engagement | |
| Gene Expression | Specific mRNA expression signatures | RNA-sequencing, Microarrays | Discovery/Investigational | Potential to identify novel patient populations who may respond |
Q & A
Q. What are the optimal reaction conditions for synthesizing 4-Methoxy-1(2H)-isoquinolinone?
- Methodological Answer : The synthesis typically involves multi-step protocols, including cyclization and functional group introduction. Key steps include:
- Cyclization : Thermal or acid-catalyzed cyclization of precursor amines or ketones (e.g., thermal cyclization at 120–150°C under nitrogen) .
- Solvent Selection : Dichloromethane (DCM) or ethanol for solubility and reactivity optimization .
- Catalysts : Use of 4-dimethylaminopyridine (DMAP) or anhydrous potassium carbonate to enhance acylation efficiency .
- Purification : Silica gel chromatography or recrystallization to achieve >95% purity .
Example: Acylation of intermediates with methoxy-substituted benzoyl chlorides in DCM yields 4-methoxy derivatives with ~70% efficiency .
Q. How can researchers characterize this compound and confirm its purity?
- Methodological Answer :
- Spectroscopy : -NMR (δ 7.2–8.1 ppm for aromatic protons) and -NMR (δ 160–170 ppm for carbonyl groups) confirm structural integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 190.086) .
- Chromatography : Thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1) to monitor reaction progress .
Q. What functional groups in this compound influence its reactivity?
- Methodological Answer :
- Methoxy Group : Enhances electron density on the isoquinolinone core, facilitating electrophilic substitution at the 3- and 6-positions .
- Lactam Ring : Susceptible to hydrolysis under acidic/basic conditions; use anhydrous solvents to preserve stability .
- Substituent Effects : Chloro or methyl groups at the 7-position (e.g., 7-chloro analogs) alter reactivity and biological activity .
Advanced Research Questions
Q. How can structural modifications improve the bioactivity of this compound derivatives?
- Methodological Answer :
- Rational Design : Introduce substituents (e.g., halogens, alkyl chains) at positions 3, 6, or 7 to modulate lipophilicity and target binding .
- SAR Studies : Compare IC values of analogs (e.g., 7-chloro vs. 7-methyl derivatives) against enzymes like acetylcholinesterase .
- Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinase domains) .
Q. What strategies resolve discrepancies in reported biological activities of this compound derivatives?
- Methodological Answer :
- Standardized Assays : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and assay conditions (e.g., 48-hour incubation) .
- Purity Validation : Ensure >98% purity via HPLC and quantify residual solvents (e.g., DCM < 0.1%) to exclude confounding factors .
- Meta-Analysis : Compare data across publications (e.g., IC ranges for anticancer activity) to identify outliers .
Q. How do reaction mechanisms differ between thermal and acid-catalyzed synthesis of this compound?
- Methodological Answer :
- Thermal Cyclization : Proceeds via a radical or concerted pathway at high temperatures (150°C), favoring fewer side products .
- Acid Catalysis : Uses protic acids (e.g., HCl) to protonate carbonyl groups, accelerating ring closure but risking lactam hydrolysis .
- Kinetic Studies : Monitor reaction progress via in-situ FTIR to compare activation energies for each pathway .
Key Notes
- Contradictory Data : Variations in bioactivity may arise from differences in assay protocols (e.g., cell viability vs. enzymatic assays) .
- Safety : While this compound is not classified as hazardous, derivatives with chloro groups require strict handling (e.g., fume hoods for synthesis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
